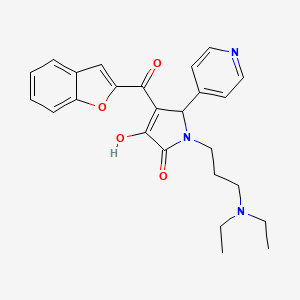
4-(benzofuran-2-carbonyl)-1-(3-(diethylamino)propyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(benzofuran-2-carbonyl)-1-(3-(diethylamino)propyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H27N3O4 and its molecular weight is 433.508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(benzofuran-2-carbonyl)-1-(3-(diethylamino)propyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be broken down into several functional groups, including:
- Benzofuran moiety : Known for its diverse biological activities.
- Pyridine ring : Often associated with various pharmacological effects.
- Pyrrolone structure : Contributes to the compound's reactivity and interaction with biological targets.
Research indicates that this compound may act as an antagonist or inverse agonist at the histamine H3 receptor . The H3 receptor plays a crucial role in neurotransmission and is implicated in various neurological disorders. By modulating this receptor, the compound may influence:
- Cognitive functions : Potentially enhancing memory and learning.
- Appetite regulation : Affecting feeding behavior and energy balance.
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
| Activity Type | Description |
|---|---|
| Antihistaminic | Acts on H3 receptors, potentially reducing allergic responses and inflammation. |
| Neuroprotective | May protect neural tissues from damage in neurodegenerative diseases. |
| Antitumor Activity | Exhibits cytotoxic effects against certain cancer cell lines. |
Case Studies and Research Findings
- Neuroprotective Effects : In a study published in The Journal of Organic Chemistry, the compound was shown to exhibit protective effects on neuronal cells subjected to oxidative stress. The mechanism involved the modulation of reactive oxygen species (ROS) and apoptosis pathways, indicating potential use in treating neurodegenerative diseases .
- Antitumor Activity : Research highlighted in PMC demonstrated that derivatives of this compound displayed significant cytotoxicity against various cancer cell lines, including breast and lung cancer. The study suggested that the compound induces apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapy .
- Histamine Receptor Modulation : A patent document noted the compound's role as an H3 receptor antagonist, which could lead to advancements in treating conditions like narcolepsy and cognitive deficits associated with Alzheimer's disease .
科学研究应用
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that benzofuran derivatives, similar to the compound , have shown promising antimicrobial properties. Studies have synthesized various benzofuran-based compounds and evaluated their efficacy against a range of bacterial and fungal strains. For instance, derivatives have demonstrated significant activity against Mycobacterium tuberculosis and various gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antimicrobial effects .
2. Antifungal Properties
Benzofuran derivatives have also been explored for their antifungal activities. Compounds similar to 4-(benzofuran-2-carbonyl)-1-(3-(diethylamino)propyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one have been reported to exhibit superior antifungal activity compared to traditional antifungal agents like 5-fluorocytosine. The structural characteristics of these compounds contribute to their ability to inhibit fungal growth effectively .
3. Anti-inflammatory Effects
Some studies have highlighted the anti-inflammatory potential of benzofuran compounds. The presence of specific functional groups in the structure may contribute to their ability to modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs .
Neuropharmacological Applications
1. Psychoactive Properties
The compound's structural similarity to known psychoactive substances suggests potential applications in neuropharmacology. Research has indicated that certain benzofuran derivatives can interact with neurotransmitter systems, leading to psychoactive effects. This area is particularly relevant given the growing interest in novel psychoactive substances (NPS) among recreational users .
2. Antidepressant Activity
Investigations into benzofuran derivatives have also revealed potential antidepressant effects. The modulation of serotonin receptors by these compounds may provide therapeutic benefits for mood disorders, although more specific studies on the compound are needed to confirm this activity .
Case Studies and Research Findings
属性
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[3-(diethylamino)propyl]-4-hydroxy-2-pyridin-4-yl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-3-27(4-2)14-7-15-28-22(17-10-12-26-13-11-17)21(24(30)25(28)31)23(29)20-16-18-8-5-6-9-19(18)32-20/h5-6,8-13,16,22,30H,3-4,7,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOMXNHPUBNAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













